molecular formula C11H13ClO2 B8504131 2-Chloro-4-isopropyl-benzoic acid methyl ester

2-Chloro-4-isopropyl-benzoic acid methyl ester

Cat. No. B8504131
M. Wt: 212.67 g/mol
InChI Key: JXASDKNNWZODAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09440994B2

Procedure details

A solution of 2-chloro-4-isopropenyl-benzoic acid methyl ester (100 mg, 0.48 mmol) in MeOH (8.0 mL) was passed through H-cube equipped with a PtO2 cartridge. The solution was concentrated down to give 2-chloro-4-isopropyl-benzoic acid methyl ester as a yellow oil. Amount obtained: 68.0 mg (67%). 1H NMR (Chloroform-d) δ: 1.26 (d, J=6.8 Hz, 6 H) 2.92 (m, J=14.0, 6.9, 6.9 Hz, 1 H) 7.17 (dd, J=8.1, 1.9 Hz, 1 H) 7.31 (d, J=2.0 Hz, 1 H) 7.79 (d, J=8.0 Hz, 1 H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:12])=[CH2:11])=[CH:6][C:5]=1[Cl:13]>CO.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:11])[CH3:12])=[CH:6][C:5]=1[Cl:13]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(=C)C)Cl)=O
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated down

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C(C)C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.